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dihydroxylation
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Compound Focus: (DHQD)2Pyr

CAS No.: 149725-81-5

Cat. No.: S1525418

What is (DHQD)2PYR?

(DHQD)2PYR is a bis-cinchona alkaloid ligand. Its molecular structure features two dihydroquinidine units
linked by a pyrimidine bridge, creating a well-defined chiral environment that is essential for steering the

reaction's stereochemical outcome [1].

Property Description

Chemical Role Chiral ligand for Sharpless Asymmetric Dihydroxylation [2] [3]
Full Name Hydroquinidine-2,5-diphenyl-4,6-pyrimidinediyl diether [1]
Molecular Formula CseHeoNeOa [1]

CAS Number 149725-81-5 [1]

Molecular Weight 881.11 g/mol [1]

Physical Form Solid [4]

Melting Point 247-250 °C [1] [4]
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Property Description

Specific Rotation [a]?°/D -390°, ¢ = 1.2 in methanol [4]

Role in Sharpless Dihydroxylation

The Sharpless Asymmetric Dihydroxylation reaction converts alkenes into enantiomerically enriched vicinal
diols. Osmium tetroxide (OsQ4) is the primary catalyst that adds across the carbon-carbon double bond, but

it is not inherently selective [2] [3].

The critical role of (DHQD)2PYR is to form a chiral complex with OsOa in situ. This complex creates a
stereoselective "pocket" that dictates the approach of the alkene substrate, ensuring that the two hydroxyl
groups are delivered from one specific face of the double bond to produce a single enantiomer of the diol

product [2].

Co-oxidant
(e.g., KsFe(CN)s, NMO)
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Simplified workflow of the Sharpless Asymmetric Dihydroxylation reaction.

Predicting Stereoselectivity
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The stereochemical outcome of the dihydroxylation is predictable based on the ligand used and the

substitution pattern on the alkene [2]:

¢ Ligand Control:
o (DHQD)2PYR typically delivers the diol product from the top face (B-face) of the alkene.
o Its pseudo-enantiomer, (DHQ)2PYR, delivers the product from the opposite face (a-face).
¢ Alkene Substitution: The reaction's enantioselectivity is influenced by the size and nature of the
substituents on the alkene (often analyzed as Large, Medium, and Small groups) [2].

Experimental Considerations

For a standard Sharpless AD procedure, the reaction is often set up using a pre-mixed formulation known as
"AD-mix" for convenience [2] [3]. AD-mix-f contains (DHQD)2PHAL, a closely related ligand from the
same family as (DHQD)2PYR.

Typical Reaction Setup:

e Catalyst System: A catalytic amount of OsOa4 (or K20sO2(OH)4) and catalytic (DHQD)2PYR.

e Co-oxidant: A stoichiometric oxidant like potassium ferricyanide (KsFe(CN)s) or N-
methylmorpholine N-oxide (NMO) is used to regenerate the active Os(VIIl) species, allowing for
catalytic use of osmium [2] [3].

¢ Solvent: A mixture of water and tert-butanol (t-BuOH) is commonly used.

¢ Reaction Conditions: The reaction is typically run at 0-4 °C to maximize enantioselectivity, and
progress is monitored by TLC until the starting alkene is consumed.

Safety and Practical Improvements:

e Traditional OsOas is highly toxic and volatile [5].
¢ Polymer-incarcerated (Pl) Os catalysts have been developed as nonvolatile, less toxic, and
recyclable alternatives that maintain high efficiency and enantioselectivity [5].

Applications and Further Uses

(DHQD)2PYR and related cinchona alkaloid ligands are versatile catalysts beyond the classic

dihydroxylation [6] [1]. The following table summarizes some key applications:
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Application Reaction Type Key Outcome Reference

Synthesis of anticancer Sharpless Dihydroxylation Enabled 1 mol-scale synthesis [5]

drug intermediate of camptothecin intermediate
Organocatalytic Fluorination/Semi-pinacol Produced chiral a- [1]
asymmetric fluorination Rearrangement oxaquaternary B-fluoro-ketones
Organocatalytic Chlorination/Semi-pinacol Produced chiral a- [1]
asymmetric chlorination Rearrangement oxaquaternary [3-chloro-ketones
Michael addition to Organocatalytic Michael Synthesized enantioenriched [6]
guinones Addition 3,3-diaryloxindoles

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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